4-(4-BOC-Piperazino)methyl-2-bromo-1-chlorobenzene
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Overview
Description
4-(4-BOC-Piperazino)methyl-2-bromo-1-chlorobenzene is a chemical compound with the molecular formula C16H22BrClN2O2 and a molecular weight of 389.72 g/mol . It is also known by its IUPAC name, tert-butyl 4-(3-bromo-4-chlorobenzyl)piperazine-1-carboxylate . This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-BOC-Piperazino)methyl-2-bromo-1-chlorobenzene typically involves the reaction of 2-bromo-1-chlorobenzene with 4-(tert-butoxycarbonyl)piperazine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
4-(4-BOC-Piperazino)methyl-2-bromo-1-chlorobenzene can undergo several types of chemical reactions, including:
Nucleophilic substitution: The bromine and chlorine atoms can be replaced by other nucleophiles.
Oxidation and reduction: The compound can be oxidized or reduced under specific conditions.
Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield an azide derivative, while Suzuki-Miyaura coupling would produce a biaryl compound .
Scientific Research Applications
4-(4-BOC-Piperazino)methyl-2-bromo-1-chlorobenzene is utilized in various scientific research fields, including:
Chemistry: It serves as an intermediate in the synthesis of more complex molecules.
Biology: The compound is used in the development of biologically active molecules and pharmaceuticals.
Medicine: It is involved in the synthesis of potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(4-BOC-Piperazino)methyl-2-bromo-1-chlorobenzene is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on the context of its use. For example, in medicinal chemistry, it may interact with enzymes or receptors to exert its biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-(4-BOC-Piperazino)methyl-2-chlorobenzene
- 4-(4-BOC-Piperazino)methyl-2-bromo-1-fluorobenzene
- 4-(4-BOC-Piperazino)methyl-2-iodo-1-chlorobenzene
Uniqueness
4-(4-BOC-Piperazino)methyl-2-bromo-1-chlorobenzene is unique due to the presence of both bromine and chlorine atoms, which provide distinct reactivity patterns compared to similar compounds. This dual halogenation allows for a wider range of chemical transformations and applications .
Properties
IUPAC Name |
tert-butyl 4-[(3-bromo-4-chlorophenyl)methyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22BrClN2O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)11-12-4-5-14(18)13(17)10-12/h4-5,10H,6-9,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRECVIRSBBGIAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN(CC1)CC2=CC(=C(C=C2)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22BrClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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